molecular formula C69H93Cl2F2N13O17S B12390059 DosatiLink-1

DosatiLink-1

Cat. No.: B12390059
M. Wt: 1517.5 g/mol
InChI Key: YCCMDKLTSKSVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DosatiLink-1 involves multiple steps, including the formation of complex molecular structures. The exact synthetic routes and reaction conditions are proprietary and often involve advanced organic synthesis techniques .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the synthesis .

Chemical Reactions Analysis

Types of Reactions: DosatiLink-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

DosatiLink-1 has a wide range of scientific research applications, including:

Mechanism of Action

DosatiLink-1 exerts its effects by inhibiting the Abelson murine leukemia enzyme. This inhibition disrupts the enzyme’s activity, leading to changes in cellular processes and pathways. The molecular targets and pathways involved in this mechanism are still under investigation, but it is known that this compound binds to specific sites on the enzyme, preventing its normal function .

Comparison with Similar Compounds

Uniqueness of DosatiLink-1: this compound is unique due to its specific molecular structure and binding affinity for the Abelson murine leukemia enzyme. This specificity makes it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C69H93Cl2F2N13O17S

Molecular Weight

1517.5 g/mol

IUPAC Name

2-[[6-[4-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[1-[5-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]-3-(1H-pyrazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C69H93Cl2F2N13O17S/c1-50-4-3-5-57(70)63(50)82-67(90)59-49-76-68(104-59)81-60-47-61(79-51(2)78-60)84-18-20-85(21-19-84)62(87)13-22-91-24-26-93-28-30-95-32-34-97-36-38-99-40-42-101-44-45-102-43-41-100-39-37-98-35-33-96-31-29-94-27-25-92-23-15-74-65(88)52-11-16-86(17-12-52)64-56(58-10-14-77-83-58)46-53(48-75-64)66(89)80-54-6-8-55(9-7-54)103-69(71,72)73/h3-10,14,46-49,52H,11-13,15-45H2,1-2H3,(H,74,88)(H,77,83)(H,80,89)(H,82,90)(H,76,78,79,81)

InChI Key

YCCMDKLTSKSVRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C5CCN(CC5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8

Origin of Product

United States

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